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(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid

Bisulfite sequencing Epigenetics 5‑hydroxymethylcytosine

(6‑Amino‑2‑oxo‑1,2‑dihydropyrimidin‑5‑yl)methanesulfonic acid is a pyrimidine‑5‑methanesulfonic acid derivative whose systematic name is 5‑Pyrimidinemethanesulfonic acid, 4‑amino‑2,3‑dihydro‑2‑oxo‑. In molecular biology the identical chemical entity is referred to as cytosine‑5‑methylenesulfonate (CMS), the stable sulfonate adduct formed quantitatively from 5‑hydroxymethylcytosine (5‑hmC) upon reaction with sodium bisulfite.

Molecular Formula C5H7N3O4S
Molecular Weight 205.19 g/mol
CAS No. 62374-22-5
Cat. No. B12917496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid
CAS62374-22-5
Molecular FormulaC5H7N3O4S
Molecular Weight205.19 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1CS(=O)(=O)O)N
InChIInChI=1S/C5H7N3O4S/c6-4-3(2-13(10,11)12)1-7-5(9)8-4/h1H,2H2,(H,10,11,12)(H3,6,7,8,9)
InChIKeyOLUYWMVGRHDJAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid (CAS 62374-22-5): Critical Bisulfite-Sequencing Adduct for Epigenetic 5‑hmC Detection


(6‑Amino‑2‑oxo‑1,2‑dihydropyrimidin‑5‑yl)methanesulfonic acid is a pyrimidine‑5‑methanesulfonic acid derivative whose systematic name is 5‑Pyrimidinemethanesulfonic acid, 4‑amino‑2,3‑dihydro‑2‑oxo‑ . In molecular biology the identical chemical entity is referred to as cytosine‑5‑methylenesulfonate (CMS), the stable sulfonate adduct formed quantitatively from 5‑hydroxymethylcytosine (5‑hmC) upon reaction with sodium bisulfite [1]. Because CMS resists deamination and stalls thermostable DNA polymerases, it serves as a essential reference standard and analytical tool in bisulfite‑based epigenetic workflows that discriminate 5‑hmC from 5‑methylcytosine and unmodified cytosine [1].

Why Generic Pyrimidine‑Sulfonates Cannot Substitute for (6‑Amino‑2‑oxo‑1,2‑dihydropyrimidin‑5‑yl)methanesulfonic acid in 5‑hmC Analysis


Structurally similar pyrimidine methanesulfonates (e.g., 4‑amino‑2‑methyl‑5‑pyrimidinemethanesulfonic acid or the difluoro‑uracil analog) lack the 2‑oxo‑1,2‑dihydropyrimidine core that dictates the specific bisulfite‑adduct chemistry of CMS . Only the 2‑oxo‑4‑amino tautomeric system of CMS allows near‑quantitative conversion (99.7 %) from 5‑hmC, complete resistance to bisulfite‑catalyzed deamination, and the characteristic steric barrier that stalls Taq polymerase [1]. Substituting a 2‑methyl or 2,4‑dioxo analog alters the electronic environment at N1/C6, abolishing the adduct stability and polymerase‑blocking properties that make CMS indispensable for distinguishing 5‑hmC from 5‑mC in bisulfite‑sequencing protocols [1].

Quantitative Differentiation of (6‑Amino‑2‑oxo‑1,2‑dihydropyrimidin‑5‑yl)methanesulfonic acid (CMS) from Closest Analogs and Alternatives


Near‑Quantitative Bisulfite Conversion of 5‑hmC to CMS vs. Deamination of Unmodified Cytosine

Under standard sodium bisulfite conditions (pH 5.0; 50 °C; 16 h), 5‑hydroxymethylcytosine is converted to CMS with an efficiency of 99.7 %, whereas unmodified cytosine is largely deaminated to uracil [1]. This near‑quantitative capture ensures that virtually every 5‑hmC base in a DNA sample is registered as CMS, providing a direct and stoichiometric readout that is impossible with cytosine or 5‑methylcytosine controls.

Bisulfite sequencing Epigenetics 5‑hydroxymethylcytosine

CMS Resistance to Bisulfite‑Catalyzed Deamination vs. Cytosine Adduct Lability

The cytosine‑bisulfite adduct undergoes rapid deamination to uracil (t₁⁄₂ < 2 h at 50 °C), causing C‑to‑T transitions after PCR. In contrast, CMS remains completely resistant to deamination under the same conditions; no C‑to‑T transitions were detected after bisulfite treatment and amplification of oligonucleotides containing 5‑hmC [1]. Sequencing of PCR products confirmed that bisulfite‑treated 5‑hmC reads as cytosine, not thymine, providing unambiguous differentiation from unmodified cytosine [1].

Deamination resistance Bisulfite adduct stability Epigenetic discrimination

Taq Polymerase Stalling by CMS vs. Unimpeded Extension through Uracil and 5‑mC

During PCR amplification of bisulfite‑treated DNA, CMS residues cause significant stalling of Taq DNA polymerase, whereas uracil (from cytosine deamination) and 5‑methylcytosine allow normal processivity [1]. In a controlled experiment using a 201‑bp oligonucleotide containing 28 CMS bases, amplification efficiency was markedly reduced compared to identical templates containing 5‑mC or uracil; stalling was most pronounced when two CMS bases were adjacent or separated by 1–2 nucleotides [1]. This property is unique to CMS among bisulfite‑derived pyrimidine adducts.

DNA polymerase stalling PCR efficiency Epigenetic quantification bias

CMS‑Specific Antiserum Enrichment vs. Non‑Specific Binding of Conventional Anti‑Cytosine Antibodies

A rabbit polyclonal antiserum raised against CMS selectively immunoprecipitates DNA fragments containing CMS, enabling genome‑wide enrichment of 5‑hmC‑derived sequences (anti‑CMS technique) [1]. In contrast, conventional anti‑cytosine or anti‑5‑methylcytosine antibodies cannot distinguish CMS from unmodified cytosine, 5‑mC, or 5‑hmC [1]. The anti‑CMS approach provides a positive selection strategy that directly captures the bisulfite‑converted form of 5‑hmC, avoiding the ambiguity inherent in methods that rely solely on differential deamination.

Immunoprecipitation Genome-wide 5‑hmC mapping Anti‑CMS antibody

Predicted Physicochemical Properties Differentiating CMS from the 2‑Methyl Analog

Computationally derived properties (ACD/Labs) for CMS include a topological polar surface area (tPSA) of 134.5 Ų, a calculated LogP of 0.40, and a density of 1.94 g cm⁻³ . The closest structural analog, 4‑amino‑2‑methyl‑5‑pyrimidinemethanesulfonic acid (CAS 2908‑73‑8), displays a lower tPSA (~112 Ų; calculated from its SMILES) and a higher LogP (~0.8, estimated), due to replacement of the 2‑oxo group with a hydrophobic methyl substituent. The higher polarity and lower lipophilicity of CMS favor aqueous solubility and reduce non‑specific protein binding, which are important considerations when selecting a reference standard for biochemical assays.

Physicochemical profiling Drug‑likeness Solubility and polarity

Preferred Application Scenarios for (6‑Amino‑2‑oxo‑1,2‑dihydropyrimidin‑5‑yl)methanesulfonic acid (CMS) Based on Quantitative Evidence


Calibration and Spike‑In Control for Bisulfite‑Seq 5‑hmC Detection Workflows

Because CMS is the exact chemical endpoint of 5‑hmC bisulfite conversion with 99.7 % efficiency and complete deamination resistance [1], laboratories performing whole‑genome or reduced‑representation bisulfite sequencing routinely use synthetic CMS‑containing oligonucleotides as positive calibration standards. Spiking known amounts of CMS‑modified DNA into samples before bisulfite treatment allows absolute quantification of 5‑hmC levels and correction for polymerase‑stalling bias [1].

Anti‑CMS Immunoprecipitation for Single‑Base Resolution 5‑hmC Mapping

The anti‑CMS technique relies on a CMS‑specific antiserum to enrich bisulfite‑converted 5‑hmC fragments from genomic DNA [1]. Procuring high‑purity CMS (> 98 %) is mandatory for antiserum production, affinity purification, and as a competitor in elution controls. This method provides unambiguous positive identification of 5‑hmC loci, a critical advantage over subtractive approaches that depend on differential deamination [1].

Polymerase Stalling Assays for Dense 5‑hmC Region Profiling

CMS‑induced Taq polymerase stalling is exploited to infer the density and spacing of 5‑hmC in regulatory regions such as CpG islands and imprinting control regions [1]. Authentic CMS reference material is used to generate standard curves of stalling intensity as a function of CMS spacing, enabling bioinformatic correction of under‑represented densely hydroxymethylated regions in bisulfite‑Seq datasets [1].

Quality Control of Bisulfite Conversion Kits and Reagents

Commercial bisulfite conversion kits are validated using CMS‑containing control DNA to verify that the reagents achieve ≥ 99 % conversion of 5‑hmC to CMS without detectable deamination [1]. Kit manufacturers and core sequencing facilities rely on CMS reference standards to benchmark lot‑to‑lot consistency and to troubleshoot incomplete conversion or excessive degradation.

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